1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
Overview
Description
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.944. It is also known by other names such as Tetrachlorohydroquinone dimethyl ether and 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene . This compound is characterized by the presence of four chlorine atoms and two methoxy groups attached to a benzene ring, making it a highly chlorinated aromatic compound.
Preparation Methods
The synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene typically involves the chlorination of 1,4-dimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroquinone derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO₄) for oxidation, and hydrogen gas (H₂) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration .
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can be compared with other similar compounds such as:
1,2,3,4-Tetrachloro-5,6-dimethoxybenzene: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Tetrachlorohydroquinone: Lacks the methoxy groups, resulting in different reactivity and applications.
1,4-Dimethoxybenzene: The parent compound without chlorination, used as a starting material for the synthesis of chlorinated derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICARXIPJINIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241468 | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-78-5 | |
Record name | Tetrachloro-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene and where is it found?
A1: this compound (DAME) is a halogenated natural product primarily recognized as a secondary metabolite of terrestrial fungi. [] It has been identified in various environmental compartments, including air, precipitation, rivers, and forest ecosystems. [] Notably, DAME has been found in several species of fungi and their associated litter within forest environments. []
Q2: How is this compound detected and identified in environmental samples?
A2: Scientists utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify this compound in complex environmental matrices. [] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.
Q3: What is the significance of detecting this compound in estuaries?
A3: The presence of this compound in estuaries, often at higher concentrations than in rivers or offshore waters, suggests these environments may be "hot spots" for its production. [] This observation implies potential contributions from various sources, including terrestrial runoff and biological activity within the estuary itself.
Q4: Can this compound be used to monitor environmental processes?
A4: Yes, due to its presence in various environmental compartments and its association with specific sources like fungi, this compound shows potential as a tracer for studying environmental processes. [] For instance, monitoring its distribution and concentration could provide insights into fungal activity, terrestrial-aquatic interactions, and the impact of factors like climate change on these processes.
Q5: Has this compound been found in other organisms besides fungi?
A5: While this compound is primarily associated with terrestrial fungi, research has also identified it as a unique volatile compound emitted by the wood-rot fungus Fulvifomes siamensis. [] This finding highlights its potential as a signature volatile for detecting and identifying this specific fungal pathogen in diseased trees.
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